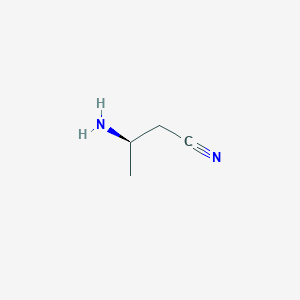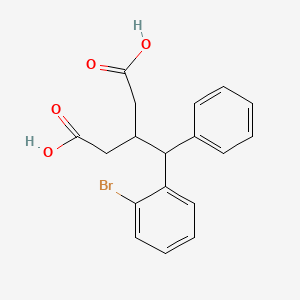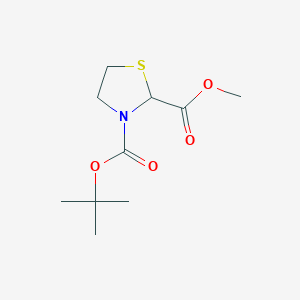
Methyl N-Boc-thiazolidine-2-carboxylate
Vue d'ensemble
Description
“Methyl N-Boc-thiazolidine-2-carboxylate” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
Thiazolidine derivatives undergo various chemical reactions. For example, the 2-methyl substituted thiazolidine β-hydroxy ester treated with acid results in a cationic iminium species as a predominant intermediate . The positive charge is partially located on the neighboring carbon atom which is immediately attacked by the thiol nucleophile .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Thiazolidine derivatives are integral to the bridge between organic synthesis and medicinal chemistry, prompting extensive exploration for new drug candidates. These compounds exhibit diverse biological properties due to their unique heterocyclic structure containing sulfur and nitrogen, which enhances their pharmacological properties. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. These methodologies aim to develop multifunctional drugs by improving their activity through systematic synthesis approaches (Sahiba et al., 2020).
Biological Activities
Anticancer Activities
Thiazolidine derivatives are being investigated for their potential in anticancer therapy. The structure-activity relationship and molecular targets of rhodanine derivatives, a subtype of thiazolidin-4-ones, have been analyzed for their anticancer properties. These studies provide insights into designing new, effective small molecules with anticancer potential (Szczepański et al., 2022).
Anti-inflammatory and Antioxidant Properties
Thiazolidine derivatives have shown significant anti-inflammatory and antioxidant activities, indicating their potential as therapeutic agents for treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Antimicrobial Effects
The antimicrobial activities of thiazolidine derivatives against a variety of pathogens suggest their applicability in developing new antimicrobial agents. These compounds have been studied for their effectiveness against bacteria, fungi, and viruses, showcasing a broad spectrum of action (Pandey et al., 2011).
Green Chemistry and Environmental Applications
Thiazolidine derivatives have also been highlighted in green chemistry for their roles in creating more sustainable and environmentally friendly chemical processes. The emphasis on green synthesis methods, such as microwave-assisted synthesis, demonstrates the commitment to reducing hazardous materials and enhancing efficiency in the production of these compounds (JacqulineRosy et al., 2019).
Safety and Hazards
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mécanisme D'action
Target of Action
Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound that primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine .
Mode of Action
The compound interacts with its targets through a condensation reaction . This reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
The formation of thiazolidine products through the reaction of 1,2-aminothiols and aldehydes is a significant biochemical process .
Pharmacokinetics
The compound has a predicted boiling point of329.0±42.0 °C and a predicted density of 1.212±0.06 g/cm3 .
Result of Action
The result of the action of this compound is the formation of a thiazolidine product .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient under physiological conditions .
Propriétés
IUPAC Name |
3-O-tert-butyl 2-O-methyl 1,3-thiazolidine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-5-6-16-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZFUJPNHKSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



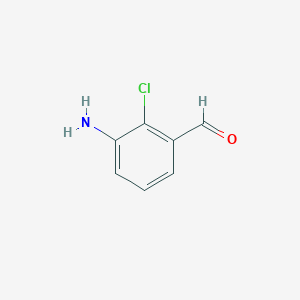

![4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3210571.png)
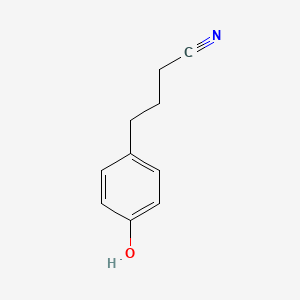
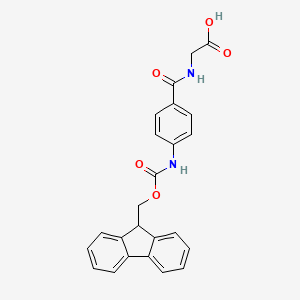

![4-Chloro-6-methyl-9H-pyrido[2,3-b]indole](/img/structure/B3210597.png)




![2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210644.png)
